molecular formula C21H20O4 B13940866 2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)-, ethyl ester

2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)-, ethyl ester

Cat. No.: B13940866
M. Wt: 336.4 g/mol
InChI Key: CRKFYKFGIQZYNI-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)-, ethyl ester is a complex organic compound that belongs to the class of naphthalene derivatives These compounds are characterized by the presence of a naphthalene ring system, which consists of two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)-, ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the naphthalene core: This can be achieved through the Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the phenylmethoxy group: This step involves the reaction of the intermediate compound with benzyl chloride in the presence of a base such as sodium hydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenylmethoxy groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)-, ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and cytotoxic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with cellular receptors: Modulating signal transduction pathways.

    Generating reactive oxygen species (ROS): Inducing oxidative stress in cells, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-carboxylic acid: Lacks the methoxy and phenylmethoxy groups.

    7-Methoxy-4-(phenylmethoxy)-naphthalene: Lacks the carboxylic acid and ester groups.

    Ethyl naphthalene-2-carboxylate: Lacks the methoxy and phenylmethoxy groups.

Uniqueness

2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)-, ethyl ester is unique due to the presence of both methoxy and phenylmethoxy groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and makes it a valuable compound for various scientific and industrial purposes.

Properties

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 7-methoxy-4-phenylmethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C21H20O4/c1-3-24-21(22)17-11-16-12-18(23-2)9-10-19(16)20(13-17)25-14-15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3

InChI Key

CRKFYKFGIQZYNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)OC)OCC3=CC=CC=C3

Origin of Product

United States

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